![molecular formula C11H21NO3 B121067 tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate CAS No. 145166-06-9](/img/structure/B121067.png)
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate
Overview
Description
“tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate” is a biochemical reagent . It is used as a biological material or organic compound for life science related research . The IUPAC name of this compound is "tert-butyl ( (1S,2S)-2-hydroxycyclobutyl)carbamate" .
Synthesis Analysis
The synthesis of similar compounds involves the use of diamine and Boc2O in chloroform, followed by an aqueous workup to remove unreacted diamine . The mono-Boc amines are synthesized from the commercially available diamines .Chemical Reactions Analysis
While specific chemical reactions involving “tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate” are not available, tert-butyl carbamate has been used in palladium-catalyzed synthesis of N-Boc-protected anilines . It reacts with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane .Physical And Chemical Properties Analysis
The compound has a molecular weight of 187.24 . The InChI code for this compound is "1S/C9H17NO3/c1-9 (2,3)13-8 (12)10-6-4-5-7 (6)11/h6-7,11H,4-5H2,1-3H3, (H,10,12)/t6-,7-/m0/s1" . The compound is stored at a temperature of 4 degrees Celsius .Scientific Research Applications
Synthesis of N-Boc-Protected Anilines
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: is utilized in the palladium-catalyzed synthesis of N-Boc-protected anilines . This process is crucial for protecting the amine group during the synthesis of complex organic molecules, ensuring that the amine functionality is not affected by other reactions occurring elsewhere in the molecule.
Creation of Tetrasubstituted Pyrroles
The compound is employed in the synthesis of tetrasubstituted pyrroles, which are functionalized with ester or ketone groups at the C-3 position . These pyrroles are significant in medicinal chemistry due to their presence in various pharmacologically active compounds.
Palladium-Catalyzed Cross-Coupling Reactions
It serves as a reagent in palladium-catalyzed cross-coupling reactions with various aryl halides . This application is pivotal in the field of pharmaceuticals and agrochemicals, where such coupling reactions are a cornerstone for constructing carbon-carbon bonds.
Research on Chemical Synthesis
The compound’s role in chemical synthesis extends to research applications, where it’s used to explore new synthetic pathways and methodologies . Its stability and reactivity make it an ideal candidate for experimental procedures in organic chemistry.
Development of Organic Electronics
tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate: can be a precursor in the development of organic electronic materials . The ability to introduce protected functional groups into electronic materials is essential for tuning their electronic properties.
Material Science Applications
In material science, the compound finds use in modifying the surface properties of materials . By attaching functional groups to surfaces, researchers can alter hydrophobicity, adhesion, and other characteristics critical for material performance.
Bioconjugation Techniques
This compound is also significant in bioconjugation techniques, where it’s used to attach biomolecules to various substrates . Such techniques are fundamental in the development of biosensors and diagnostic tools.
Environmental Chemistry Research
Lastly, tert-Butyl ((1S,2S)-2-hydroxycyclohexyl)carbamate is relevant in environmental chemistry research for the synthesis of compounds that can be used to remediate pollutants . Its role in creating agents that can break down harmful chemicals is vital for environmental protection efforts.
Safety and Hazards
Mechanism of Action
Target of Action
It’s known that tert-butyl carbamate derivatives are often used in the synthesis of n-boc-protected anilines , which are important intermediates in the synthesis of various pharmaceuticals.
Mode of Action
Tert-butyl carbamate derivatives are known to participate in palladium-catalyzed cross-coupling reactions . These reactions are often used in the synthesis of complex organic compounds, including pharmaceuticals.
Biochemical Pathways
The tert-butyl group is known for its unique reactivity pattern and has characteristic applications in chemical transformations, biosynthetic and biodegradation pathways .
Result of Action
As a biochemical reagent, it can be used as a biological material or organic compound for life science related research .
properties
IUPAC Name |
tert-butyl N-[(1S,2S)-2-hydroxycyclohexyl]carbamate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NO3/c1-11(2,3)15-10(14)12-8-6-4-5-7-9(8)13/h8-9,13H,4-7H2,1-3H3,(H,12,14)/t8-,9-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVROWZPERFUOCE-IUCAKERBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCCCC1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H]1CCCC[C@@H]1O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40434168 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.29 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
145166-06-9 | |
Record name | tert-Butyl [(1S,2S)-2-hydroxycyclohexyl]carbamate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40434168 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1S,2S)-trans-N-Boc-2-Aminocyclohexanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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